Gatifloxacin hydrochloride

Description

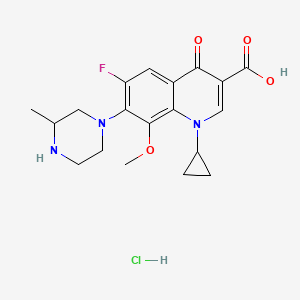

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O4.ClH/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQYBNVXJQVIRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121577-32-0 | |

| Record name | Gatifloxacin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121577320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GATIFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3J4S9UD4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In Vitro Antibacterial Spectrum of Gatifloxacin Against Ophthalmic Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of gatifloxacin, a fourth-generation fluoroquinolone, against common ophthalmic pathogens. The data presented is crucial for understanding its efficacy and guiding research and development in ophthalmic anti-infectives.

Introduction

Gatifloxacin is a broad-spectrum antimicrobial agent that has demonstrated significant activity against a wide range of bacteria responsible for ocular infections.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3] This dual-targeting mechanism contributes to its potent bactericidal activity and a lower propensity for the development of resistance compared to earlier generation fluoroquinolones.[4][5] This guide summarizes key quantitative data on its in vitro efficacy, details the experimental protocols for susceptibility testing, and provides visual representations of experimental workflows and the clinical relevance of this data.

Data Presentation: Susceptibility of Ophthalmic Pathogens to Gatifloxacin

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for gatifloxacin against various Gram-positive and Gram-negative ophthalmic pathogens. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Gatifloxacin Against Gram-Positive Ophthalmic Pathogens

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |

| Staphylococcus aureus | 170 | - | 0.063[6] | 81-100%[3][7] |

| Staphylococcus epidermidis | 38 | - | 2.0[8] | 100%[8] |

| Streptococcus pneumoniae | 30 | - | 0.25[6][8] | 100%[7] |

| Streptococcus viridans group | - | - | 0.22[1][2] | 75%[7][9] |

| Enterococcus faecalis | - | - | 0.57[1][2] | - |

| Bacillus cereus | - | - | - | - |

Table 2: In Vitro Activity of Gatifloxacin Against Gram-Negative Ophthalmic Pathogens

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | % Susceptible |

| Pseudomonas aeruginosa | - | - | 1.28[1][2] | 87-100%[2][7] |

| Haemophilus influenzae | - | - | 0.031[6] | - |

| Klebsiella pneumoniae | - | - | - | - |

| Enterobacter aerogenes | - | - | - | - |

| Stenotrophomonas maltophilia | - | - | 2[10] | 91%[10] |

Note: Data is compiled from multiple sources.[1][2][3][6][7][8][9][10] The number of isolates, MIC values, and susceptibility percentages may vary between studies.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of gatifloxacin against ophthalmic pathogens predominantly follows standardized methods outlined by the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[6][10][11] The most common methods employed are broth microdilution and disk diffusion.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is considered the gold standard for quantitative susceptibility testing.

1. Preparation of Bacterial Inoculum:

- Bacterial isolates are subcultured onto an appropriate agar medium (e.g., Trypticase Soy Agar with 5% Sheep Blood) and incubated at 37°C for 16-18 hours.[10]

- Several colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth) to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

- This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

2. Preparation of Gatifloxacin Dilutions:

- A stock solution of gatifloxacin is prepared in a suitable solvent.

- Serial two-fold dilutions of gatifloxacin are prepared in the appropriate broth medium within 96-well microtiter plates to cover the expected MIC range.

3. Inoculation and Incubation:

- Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

- Control wells are included: a growth control (no antibiotic) and a sterility control (no bacteria).

- The plates are incubated at 37°C for 18-24 hours in ambient air.[6]

4. Interpretation of Results:

- The MIC is determined as the lowest concentration of gatifloxacin that completely inhibits visible bacterial growth.[6]

Disk Diffusion Method

This method provides a qualitative assessment of susceptibility.

1. Preparation of Bacterial Inoculum:

- A standardized bacterial suspension (0.5 McFarland) is prepared as described for the broth microdilution method.

2. Inoculation of Agar Plate:

- A sterile cotton swab is dipped into the bacterial suspension and streaked evenly across the surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

3. Application of Gatifloxacin Disk:

- A paper disk impregnated with a standard concentration of gatifloxacin is placed on the surface of the inoculated agar.

4. Incubation:

- The plate is incubated at 37°C for 16-24 hours.

5. Interpretation of Results:

- The diameter of the zone of growth inhibition around the disk is measured.

- This diameter is compared to established CLSI breakpoint criteria to classify the isolate as susceptible, intermediate, or resistant to gatifloxacin.

Mandatory Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship of In Vitro Data to Clinical Application

Caption: From in vitro data to informed clinical antibiotic selection.

Conclusion

The in vitro data consistently demonstrates that gatifloxacin possesses a broad spectrum of activity against key Gram-positive and Gram-negative bacteria implicated in ophthalmic infections.[1][12] Its potency, as indicated by low MIC90 values against many common pathogens, supports its use as an effective agent for the empirical treatment of bacterial conjunctivitis and other ocular surface infections.[1][2][6][8] Continuous surveillance of the susceptibility of ophthalmic isolates to gatifloxacin is essential for monitoring trends in antibiotic resistance and ensuring its continued clinical efficacy.[5][13][14] The standardized protocols for susceptibility testing are fundamental to generating reliable and comparable data that informs clinical practice and future drug development efforts.

References

- 1. Antibacterial activity of the fourth-generation fluoroquinolones gatifloxacin and moxifloxacin against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical use of gatifloxacin ophthalmic solution for treatment of bacterial conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bacterial Resistance: The Ubiquitous Menace [reviewofophthalmology.com]

- 5. crstoday.com [crstoday.com]

- 6. iovs.arvojournals.org [iovs.arvojournals.org]

- 7. iovs.arvojournals.org [iovs.arvojournals.org]

- 8. iovs.arvojournals.org [iovs.arvojournals.org]

- 9. aboonline.org.br [aboonline.org.br]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. ophed.net [ophed.net]

- 12. Comparison of in vitro susceptibilities of ocular bacterial isolates to gatifloxacin and other topical antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Susceptibility testing of clinical isolates of pseudomonas aeruginosa to levofloxacin, moxifloxacin, and gatifloxacin as a guide to treating pseudomonas ocular infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scholars.mssm.edu [scholars.mssm.edu]

Gatifloxacin Hydrochloride: An In-Depth Technical Guide to Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of gatifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic. The information presented herein is intended to support research, development, and formulation activities by providing key physicochemical data, experimental methodologies, and visual representations of its mechanism of action and degradation pathways.

Physicochemical Properties

This compound is the sesquihydrate salt of gatifloxacin, a synthetic broad-spectrum antibacterial agent. It is a white to pale yellow crystalline powder.

Aqueous Solubility

The aqueous solubility of gatifloxacin is pH-dependent, a critical factor for consideration in the development of liquid dosage forms, particularly ophthalmic solutions.

pH-Solubility Profile

Table 1: Aqueous Solubility of Gatifloxacin at Different pH Values

| pH | Solubility (mg/mL) | Reference |

| 4.0 | 60 | [PubChem Compound Summary for CID 5379] |

| 7.6 | 4.2 (minimum) | FDA Center for Drug Evaluation Research |

Effect of Temperature

While specific quantitative data on the temperature dependence of this compound's aqueous solubility is limited in publicly available literature, studies on its solubility in various organic solvents show a positive correlation between temperature and solubility. It is generally expected that the aqueous solubility will also increase with temperature, a common characteristic for many pharmaceutical compounds.

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a standard approach for determining the equilibrium solubility of a compound.

Experimental Workflow for Solubility Determination

Caption: Workflow for the shake-flask solubility determination method.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of this compound is added to a series of vials containing aqueous buffers of different pH values.

-

Equilibration: The vials are sealed and agitated in a constant temperature water bath or incubator for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle, and an aliquot of the supernatant is withdrawn and filtered through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.

-

Quantification: The concentration of gatifloxacin in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Solid Phase Analysis: The remaining solid material is analyzed to ensure that no phase transformation (e.g., conversion to a different salt or polymorph) has occurred during the experiment.

Stability in Aqueous Solutions

The stability of this compound in aqueous solutions is influenced by several factors, including pH, temperature, and exposure to light. Forced degradation studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies involve exposing the drug substance to stress conditions that are more severe than accelerated stability testing conditions.

Table 2: Summary of Gatifloxacin Stability under Forced Degradation Conditions

| Stress Condition | Observation |

| Acidic Hydrolysis (e.g., 1N HCl, reflux at 80°C) | Significant degradation observed. |

| Alkaline Hydrolysis (e.g., 1N NaOH, reflux at 80°C) | Significant degradation observed. |

| Oxidative Degradation (e.g., 30% H₂O₂, heat) | Degradation occurs. |

| Thermal Degradation (e.g., dry heat at 100°C) | Generally stable, though some studies report minor degradation. |

| Photodegradation (e.g., UV light at 254 nm) | Susceptible to degradation upon exposure to light. One study noted a 10% loss of potency after 10 months of light exposure at room temperature.[1] |

Long-Term Stability

While comprehensive long-term stability data for this compound in aqueous solutions under various ICH-prescribed storage conditions is not extensively published, ophthalmic solutions are typically formulated at a pH of around 6 and stored at room temperature (15-25°C), protected from light, to ensure stability over their shelf life.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating HPLC method is essential for separating and quantifying gatifloxacin from its degradation products.

Experimental Workflow for Stability-Indicating HPLC Method Development

Caption: Development and validation of a stability-indicating HPLC method.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer is a critical parameter for achieving good separation.

-

Detection: UV detection at a wavelength where gatifloxacin and its degradation products have significant absorbance (e.g., 293 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

Temperature: Ambient or controlled column temperature.

Mechanism of Action and Degradation Pathways

Mechanism of Action

Gatifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

Mechanism of Action of Gatifloxacin

Caption: Inhibition of bacterial DNA gyrase and topoisomerase IV by gatifloxacin.

Proposed Degradation Pathways

Based on forced degradation studies, several degradation pathways for gatifloxacin have been proposed. These primarily involve modifications to the piperazine ring and the quinolone core.

Proposed Degradation Pathways of Gatifloxacin

Caption: Overview of gatifloxacin degradation under different stress conditions.

Conclusion

This technical guide summarizes the key aspects of this compound's aqueous solubility and stability. The pH-dependent solubility and susceptibility to degradation under hydrolytic, oxidative, and photolytic conditions are critical parameters for the successful development of stable and effective aqueous formulations. The provided experimental protocols and visual diagrams serve as a valuable resource for researchers and drug development professionals working with this important antibiotic. Further research to establish a complete pH-solubility profile and long-term stability data in aqueous solutions would be beneficial for the scientific community.

References

Gatifloxacin Hydrochloride: An In-depth Technical Guide to its Degradation Pathways and Product Identification

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation behavior of gatifloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic. Understanding the degradation pathways and the resulting products is crucial for ensuring the stability, safety, and efficacy of pharmaceutical formulations. This document details the outcomes of forced degradation studies under various stress conditions, outlines the analytical methodologies for product identification, and presents proposed degradation pathways based on current scientific literature.

Forced Degradation Behavior of Gatifloxacin

Forced degradation studies are essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of a drug substance. Gatifloxacin has been subjected to stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acidic, alkaline, oxidative, thermal, and photolytic stress.

Gatifloxacin demonstrates significant degradation under acidic and oxidative conditions, with moderate degradation under alkaline and photolytic conditions. It is relatively stable under thermal stress.[1][2] The extent of degradation varies depending on the specific conditions, such as the concentration of the stressor, temperature, and duration of exposure.

Summary of Quantitative Degradation Data

The following table summarizes the quantitative results from various forced degradation studies on gatifloxacin. This data allows for a comparative analysis of the drug's stability under different stress conditions.

| Stress Condition | Reagent/Parameters | Time | % Gatifloxacin Recovery | % Degradation | Number of Degradation Products | Reference |

| Acid Hydrolysis | 1 N HCl | 8 hours (reflux) | 57.32% | 42.68% | 2 | [1] |

| Alkaline Hydrolysis | 1 N NaOH | 4 hours (reflux) | 78.21% | 21.79% | 2 | [1] |

| Oxidative | 30% H₂O₂ | 6 hours (reflux) | 8.87% | 91.13% | 1 | [1] |

| Oxidative | 3% H₂O₂ | - | - | 34.5% | >10 | [2] |

| Thermal | Dry Heat (80°C) | 48 hours | 98.12% | 1.88% | 1 | [1] |

| Thermal | Dry Heat | - | - | 6.06% | - | [2] |

| Photolytic | UV Light (254 nm) | 8 hours | 92.43% | 7.57% | 1 | [1] |

| Photolytic | UV Light | - | - | 13.65% | - | [2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of stability studies. This section provides protocols for forced degradation and the analytical HPLC method used for the separation and quantification of gatifloxacin and its degradation products.

Forced Degradation Protocols

The following protocols are based on methodologies described in the scientific literature[1].

-

Preparation of Stock Solution: A stock solution of gatifloxacin (1 mg/mL) is prepared by dissolving 100 mg of this compound in 100 mL of distilled water.

-

Acidic Degradation: 15 mL of the gatifloxacin stock solution is mixed with 15 mL of 1 N HCl. The mixture is refluxed at 80°C for 8 hours in the dark. After cooling, the solution is neutralized with 1 N NaOH.

-

Alkaline Degradation: 15 mL of the stock solution is mixed with 15 mL of 1 N NaOH. The mixture is refluxed at 80°C for 4 hours in the dark. After cooling, the solution is neutralized with 1 N HCl.

-

Oxidative Degradation: 15 mL of the stock solution is mixed with 15 mL of 30% (v/v) hydrogen peroxide. The solution is then heated in a boiling water bath for 10 minutes to remove excess hydrogen peroxide[1].

-

Thermal Degradation: Gatifloxacin powder is kept in a hot air oven at 80°C for 48 hours. A sample is then withdrawn, and a solution is prepared in the mobile phase.

-

Photolytic Degradation: A solution of gatifloxacin (500 µg/mL) is exposed to UV irradiation at 254 nm for 8 hours in a UV chamber.

Stability-Indicating HPLC Method

The following HPLC method has been validated for the analysis of gatifloxacin in the presence of its degradation products[1].

-

Instrument: High-Performance Liquid Chromatography system with a UV detector.

-

Column: SUPELCO® 516 C-18-DB, HPLC column (250 mm × 4.6 mm, 5 μm).

-

Mobile Phase: A mixture of 0.025 M disodium hydrogen phosphate buffer and acetonitrile in a 75:25 (v/v) ratio. The pH is adjusted to 3.3 with orthophosphoric acid.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 293 nm.

-

Temperature: Ambient (25 ± 2 °C).

-

Injection Volume: 20 µL.

Degradation Product Identification and Pathways

The identification of degradation products is performed using techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Based on the identified structures, degradation pathways can be proposed.

Experimental Workflow for Degradation Studies

The logical flow from drug substance to degradation pathway elucidation is a multi-step process.

Figure 1: General workflow for forced degradation and product identification.

Oxidative Degradation Pathway

Gatifloxacin is particularly susceptible to oxidative degradation. Studies involving ozonation and hydroxyl radicals have identified several degradation products. The primary sites of attack are the piperazine ring and the quinolone core.

Under ozonation at neutral pH, degradation can be initiated at the cyclopropyl and methoxy groups, as well as the piperazine ring. At acidic pH, the attack primarily occurs on the piperazinyl ring, while at alkaline pH, the initial attack is on the carboxylic group[2].

The following diagram illustrates a proposed degradation pathway of gatifloxacin when subjected to hydroxyl radicals, a common mechanism in many oxidative processes.

Figure 2: Proposed oxidative degradation pathway of Gatifloxacin.

Note: The structures in Figure 2 are based on proposed products from hydroxyl radical degradation studies. The m/z values correspond to the protonated molecules.

Photodegradation Pathway

Photodegradation of gatifloxacin in aqueous solutions involves several reactions, including defluorination, decarboxylation, and oxidation and rearrangement of the piperazine ring. The neutral form of gatifloxacin has been shown to have the highest apparent photolytic efficiency. The formation of hazardous photoproducts has been reported, some of which may retain or even have higher antibacterial activity than the parent compound.

Figure 3: Key reactions in the photodegradation of Gatifloxacin.

Hydrolytic (Acidic and Alkaline) Degradation

Gatifloxacin degrades under both acidic and alkaline conditions, though it is more susceptible to acid hydrolysis[1]. While specific degradation products have not been fully structurally elucidated in all available literature, the primary mechanism for similar fluoroquinolones involves the hydrolysis of the quinolone core or modifications to the piperazine side chain. Two major degradation products are typically observed in HPLC analysis under both acidic and basic stress[1]. Further research using LC-MS/MS and NMR is required for the definitive structural identification of these hydrolytic degradants.

Conclusion

This technical guide summarizes the current understanding of the degradation of this compound. The drug is susceptible to degradation under oxidative, hydrolytic, and photolytic conditions. The primary degradation pathways involve modifications to the piperazine ring and the core quinolone structure. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and scientists in the field of drug development and quality control. The development of robust, stability-indicating methods is critical for monitoring the quality and ensuring the safety of gatifloxacin-containing pharmaceutical products.

References

Pharmacokinetics and pharmacodynamics of Gatifloxacin hydrochloride in preclinical models

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Gatifloxacin Hydrochloride in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gatifloxacin, a fourth-generation 8-methoxyfluoroquinolone, demonstrates broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1] Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profile of gatifloxacin in preclinical models is critical for predicting its efficacy and safety, guiding dose selection, and providing a foundation for clinical development. This technical guide summarizes key preclinical data, details experimental methodologies, and visualizes complex processes to support drug development professionals.

Pharmacokinetics in Preclinical Models

The study of pharmacokinetics (what the body does to the drug) in animal models is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. Gatifloxacin has been evaluated in several preclinical species, demonstrating rapid absorption and wide distribution.[2][3]

Systemic Pharmacokinetics

Studies in rats, dogs, and buffalo calves have characterized the systemic exposure of gatifloxacin following oral and intravenous administration. The drug exhibits linear pharmacokinetics, with exposure increasing proportionally with the dose.[3][4] There are, however, notable species differences in its disposition.[3]

Data Presentation: Systemic Pharmacokinetic Parameters of Gatifloxacin

| Species | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) | CL/F (L/h/kg) | Vz/F (L/kg) | Reference |

| Rat | 15 | Oral | 2.94 | ~1.0 | 10.59 | 2.11 | 1.42 | 4.71 | [3] |

| Dog | 5 | Oral | 2.78 | 1.73 | 52.47 | 12.53 | 0.095 | 1.71 | [3] |

| Buffalo Calf | 4 | IM | 2.98 ± 0.08 | 1.0 | 10.8 ± 0.64 | 7.45 ± 0.55 | 0.30 ± 0.03 | 3.2 ± 0.08 | [5][6] |

Abbreviations: Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), AUC (Area Under the Curve), T½ (Half-life), CL/F (Apparent Oral Clearance), Vz/F (Apparent Volume of Distribution), IM (Intramuscular).

Ocular Pharmacokinetics

Gatifloxacin is widely used in ophthalmic solutions. Preclinical studies in rabbits are crucial for understanding its penetration into ocular tissues. These studies show that gatifloxacin achieves significant concentrations in the cornea and aqueous humor, often exceeding the minimum inhibitory concentrations for common ocular pathogens.[7][8]

Data Presentation: Ocular Pharmacokinetic Parameters of Gatifloxacin in Rabbits

| Formulation | Tissue | Cmax (µg/g or µg/mL) | AUC₀₋₂₄ (µg·h/g or µg·h/mL) | Reference |

| 0.3% Solution (q2h) | Cornea | 2.37 ± 0.59 | 32.54 ± 6.98 | [7] |

| Aqueous Humor | 0.61 ± 0.15 | 8.87 ± 2.65 | [7] | |

| 0.3% Gel (q2h) | Cornea | 3.24 ± 0.77 | 45.31 ± 9.87 | [7] |

| Aqueous Humor | 0.82 ± 0.21 | 11.98 ± 3.14 | [7] |

Data from a study comparing a gatifloxacin 0.3% eye gel (GTX-Gel) and a 0.3% eye solution (GTX-Sol) administered every 2 hours for 12 hours.

Experimental Protocols

Detailed methodologies are fundamental for the replication and validation of preclinical findings.

Protocol 1: Systemic Pharmacokinetic Study in Buffalo Calves

-

Animal Model : Six healthy male buffalo calves, weighing 90-130 kg.[6]

-

Drug Administration : A single intramuscular injection of gatifloxacin at a dose of 4 mg/kg.[6]

-

Sample Collection : Blood samples (5 mL) were collected from the jugular vein into heparinized tubes at pre-dose and at 1, 2.5, 5, 10, 15, 30 minutes, and 1, 2, 4, 6, 8, 10, 12, 16, and 24 hours post-administration.[6]

-

Sample Processing : Plasma was separated by centrifugation at 2000 g for 15 minutes.[6]

-

Analytical Method : Gatifloxacin concentrations in plasma were determined using a high-performance liquid chromatography (HPLC) method.[3][9]

-

Data Analysis : Pharmacokinetic parameters were calculated using a standard non-compartmental method.[3]

Protocol 2: Ocular Pharmacokinetic Study in Rabbits

-

Animal Model : Healthy New Zealand white rabbits (2.0-2.5 kg).[7]

-

Drug Administration : Rabbits were divided into groups receiving either 0.3% gatifloxacin ophthalmic solution or 0.3% gatifloxacin ophthalmic gel. The formulations were instilled topically every hour or every two hours for 12 hours.[7]

-

Sample Collection : At specified time points (2, 4, 8, 12, and 24 hours), animals were euthanized, and ocular tissues (cornea, aqueous humor, iris-ciliary body, lens, vitreous body) were collected.[7]

-

Analytical Method : Gatifloxacin concentrations in the collected tissues were measured using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).[7]

-

Data Analysis : Key pharmacokinetic parameters like Cmax and AUC were determined for each tissue.[7]

Visualizing the Experimental Workflow

Caption: A diagram illustrating the typical workflow of a preclinical pharmacokinetic study.

Pharmacodynamics in Preclinical Models

Pharmacodynamics (what the drug does to the body, or in this case, the pathogen) is the study of a drug's biochemical and physiological effects. For antibiotics, this primarily involves assessing their ability to inhibit or kill bacteria.

Mechanism of Action

Gatifloxacin's bactericidal action stems from the inhibition of two critical bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. By binding to these enzymes, gatifloxacin blocks DNA replication, leading to irreparable DNA damage and bacterial cell death.[1] It shows a significantly higher affinity for bacterial DNA gyrase than for the mammalian equivalent.[1]

Caption: Gatifloxacin inhibits DNA gyrase and topoisomerase IV, leading to cell death.

In Vitro Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Gatifloxacin has demonstrated potent in vitro activity against a broad range of pathogens. It is often four- to eight-fold more active than ciprofloxacin against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae.[10]

Data Presentation: In Vitro Susceptibility of Key Pathogens to Gatifloxacin

| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Streptococcus pneumoniae | 0.25 | 0.33 - 0.5 | [10][11] |

| Staphylococcus aureus (Methicillin-Susceptible) | 0.05 - 0.1 | 0.1 - 0.5 | [10][12] |

| Haemophilus influenzae | ≤0.03 | ≤0.03 | [10] |

| Nocardia brasiliensis | 0.25 | - | [13] |

| Enterobacteriaceae | - | ≤0.38 | [10] |

| Pseudomonas aeruginosa | - | ~8.0 | [10] |

MIC₅₀/MIC₉₀: The concentration of drug required to inhibit the growth of 50% and 90% of isolates, respectively.

In Vivo Efficacy Models

-

Murine Nocardiosis Model : In a study using BALB/c mice infected with Nocardia brasiliensis, gatifloxacin administered subcutaneously at 100 mg/kg every 8 hours was as effective as linezolid in reducing lesion production.[13][14] In this model, serum concentrations of gatifloxacin reached a maximum of 18 µg/mL, well above the MIC for the infecting strain (0.25 µg/mL).[13]

-

Rabbit Keratitis Model : In a rabbit model of bacterial keratitis caused by methicillin-resistant Staphylococcus aureus (MRSA), topically applied gatifloxacin significantly reduced ocular inflammation compared to levofloxacin, demonstrating a potent anti-inflammatory effect in addition to its antibacterial activity.[15]

Pharmacokinetic/Pharmacodynamic (PK/PD) Integration

The integration of PK and PD data is crucial for predicting antimicrobial efficacy and optimizing dosing regimens. For fluoroquinolones, the two most important PK/PD indices are the ratio of the 24-hour Area Under the Curve to the MIC (AUC₂₄/MIC) and the ratio of the peak concentration to the MIC (Cmax/MIC).

-

Predicting Efficacy : An AUC₂₄/MIC ratio of >30-50 for Gram-positive bacteria (like S. pneumoniae) and >100-125 for Gram-negative bacteria is generally associated with a good clinical outcome.[12][16]

-

Preclinical Findings : In a skin blister fluid model, the AUC₀₋₂₄/MIC ratios for gatifloxacin were 127 for S. pneumoniae and 254 for S. aureus, predicting a potent bactericidal effect.[12] Similarly, Cmax/MIC ratios were 10.5 and 21.0, respectively, exceeding the target of >10 often cited for optimal killing.[12]

Caption: PK/PD indices like AUC/MIC and Cmax/MIC are used to predict efficacy.

Preclinical models demonstrate that gatifloxacin possesses favorable pharmacokinetic properties, including rapid absorption, extensive tissue distribution, and linear kinetics. Its pharmacodynamic profile is characterized by potent in vitro activity against a wide spectrum of clinically relevant pathogens, particularly Gram-positive organisms. The integration of these datasets through PK/PD analysis confirms that standard dosing regimens in preclinical models achieve exposures (AUC/MIC and Cmax/MIC ratios) associated with potent bactericidal activity. This comprehensive preclinical foundation provides a strong rationale for its clinical use and serves as an invaluable resource for further research and development in anti-infective therapy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Clinical pharmacology of gatifloxacin, a new fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Population Pharmacokinetic Model for Gatifloxacin in Pediatric Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. wwwi.vef.hr [wwwi.vef.hr]

- 7. Comparative Study of Ocular Pharmacokinetics of Topical 0.3% Gatifloxacin Eye Gel and Solution in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparative Study of Ocular Pharmacokinetics of Gatifloxacin Between Continuous Lavage and Hourly Topical Instillation in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Susceptibility of bacterial isolates to gatifloxacin and ciprofloxacin from clinical trials 1997-1998 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The pharmacodynamics of gatifloxacin and ciprofloxacin for pneumococci in an in vitro dynamic model: prediction of equiefficient doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and Pharmacodynamics of Gatifloxacin against Streptococcus pneumoniae and Staphylococcus aureus in a Granulocyte-Rich Exudate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In Vivo Therapeutic Effect of Gatifloxacin on BALB/c Mice Infected with Nocardia brasiliensis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In vivo therapeutic effect of gatifloxacin on BALB/c mice infected with Nocardia brasiliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Immunomodulatory effect of gatifloxacin on mouse peritoneal macrophages in vitro and in models of endotoxin-induced rat conjunctivitis and rabbit bacterial keratitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

Gatifloxacin Hydrochloride: A Comprehensive Technical Guide on its Broad-Spectrum Antibacterial Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gatifloxacin, a fourth-generation 8-methoxyfluoroquinolone, has demonstrated significant potential as a broad-spectrum antibacterial agent.[1] Its mechanism of action, involving the dual inhibition of essential bacterial enzymes DNA gyrase and topoisomerase IV, confers potent bactericidal activity against a wide range of Gram-positive, Gram-negative, and atypical pathogens.[2][3][4] This technical guide provides an in-depth analysis of gatifloxacin hydrochloride, summarizing its antibacterial spectrum through quantitative data, detailing key experimental protocols for its evaluation, and illustrating its molecular interactions and the mechanisms by which bacteria develop resistance. While systemic use has been curtailed in some regions due to adverse effects, its efficacy in topical applications, particularly in ophthalmology, remains significant.[5][6]

Mechanism of Action

Gatifloxacin's bactericidal effect stems from its inhibition of two critical bacterial type II topoisomerase enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[3][7] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.[4]

-

Inhibition of DNA Gyrase: Primarily in Gram-negative bacteria, DNA gyrase introduces negative supercoils into DNA, a process necessary to relieve torsional stress and allow the unwinding of the DNA helix for replication.[7] Gatifloxacin binds to the A subunit of DNA gyrase, stabilizing the enzyme-DNA complex after the DNA has been cleaved. This prevents the re-ligation of the DNA strands, leading to double-strand breaks and halting DNA replication, which ultimately results in cell death.[7][8]

-

Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the primary target.[9] This enzyme is crucial for the decatenation, or separation, of interlinked daughter chromosomes following DNA replication.[7] By inhibiting topoisomerase IV, gatifloxacin prevents the segregation of replicated DNA into daughter cells, thereby blocking cell division.[6]

The presence of an 8-methoxy group on the fluoroquinolone core is believed to enhance its activity against Gram-positive bacteria and contribute to its dual-targeting mechanism, which may lower the propensity for the selection of resistant mutants.[1][9]

Antibacterial Spectrum and Potency

Gatifloxacin exhibits a broad spectrum of activity, encompassing many clinically relevant pathogens. Its potency is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

Quantitative Data Summary

The following tables summarize the in vitro activity of gatifloxacin against various bacterial isolates.

Table 1: Activity of Gatifloxacin against Gram-Positive Bacteria

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| Staphylococcus aureus (MSSA) | - | - | ≤0.33 | - |

| Staphylococcus epidermidis | - | - | - | - |

| Streptococcus pneumoniae | - | - | ≤0.33 | 0.08 - 0.57 |

| Streptococcus pyogenes | - | - | - | 0.08 - 0.57 |

| Streptococcus viridans group | - | - | 0.22 - 1.0 | - |

| Enterococcus faecalis | - | - | ≤1.0 | 0.08 - 0.57 |

| Data compiled from sources[10][11]. |

Table 2: Activity of Gatifloxacin against Gram-Negative Bacteria

| Organism | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | MIC Range (mg/L) |

| Haemophilus influenzae | - | - | <0.5 | - |

| Moraxella catarrhalis | - | - | <0.5 | - |

| Enterobacteriaceae (most) | - | - | ≤0.38 | - |

| Citrobacter freundii | - | - | 0.7 - 0.8 | - |

| Pseudomonas aeruginosa | - | - | 1.28 - 8.0 | - |

| Klebsiella pneumoniae | - | - | - | - |

| Enterobacter aerogenes | - | - | - | - |

| Data compiled from sources[1][10][11]. |

Table 3: Activity of Gatifloxacin against Anaerobic Bacteria

| Organism Group | No. of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| All Anaerobes (Study 1) | 351 | 0.5 | 4.0 |

| All Anaerobes (Study 2) | 204 | 0.5 | 4.0 |

| Data compiled from sources[2][5]. Gatifloxacin shows moderate to good activity against many anaerobic species, a promising feature for treating mixed infections.[2] |

Mechanisms of Resistance

Bacterial resistance to gatifloxacin, like other fluoroquinolones, is an increasing concern and typically arises through two primary mechanisms.[7]

-

Target Site Mutations: The most significant mechanism is the alteration of the drug's targets, DNA gyrase and topoisomerase IV, due to point mutations in the genes that encode them.[12] These genes are gyrA and gyrB (for DNA gyrase) and parC and parE (for topoisomerase IV). These mutations occur within specific regions known as the Quinolone Resistance-Determining Regions (QRDRs) and reduce the binding affinity of gatifloxacin to the enzyme-DNA complex.[7][9] For high-level resistance to gatifloxacin, particularly in organisms like S. aureus, mutations in both target enzymes are often required.[9][10]

-

Reduced Intracellular Concentration: Bacteria can limit the amount of gatifloxacin inside the cell through two methods:

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[13]

Objective: To find the lowest concentration of gatifloxacin that inhibits the visible growth of a bacterial isolate.

Materials:

-

96-well sterile microtiter plates[14]

-

This compound standard powder

-

Appropriate bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB)[15]

-

Bacterial inoculum standardized to 0.5 McFarland turbidity[16]

-

Sterile diluents, tubes, and pipettes

Procedure:

-

Preparation of Gatifloxacin Stock Solution: Prepare a concentrated stock solution of gatifloxacin in a suitable solvent and dilute it further in the test broth to twice the highest concentration to be tested.[14][16]

-

Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate. Add 100 µL of the 2x gatifloxacin solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[14] Columns 11 and 12 serve as controls.

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[17]

-

Inoculation: Add 5-10 µL of the standardized bacterial inoculum to each well from columns 1 through 11.[14][17] Well(s) in column 11 will serve as a positive growth control (inoculum, no drug). Well(s) in column 12 will serve as a sterility control (broth only, no inoculum).[14]

-

Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.[13]

-

Interpretation: The MIC is the lowest concentration of gatifloxacin at which there is no visible turbidity (growth) in the well, as determined by visual inspection or using a microplate reader.[13]

Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[18]

Objective: To determine the rate and extent of bacterial killing by gatifloxacin at specific concentrations.

Materials:

-

Flasks with appropriate broth medium

-

Gatifloxacin solution at desired concentrations (e.g., 2x, 4x, 8x MIC)

-

Standardized bacterial inoculum (log-phase growth)

-

Sterile saline or buffer for dilutions

-

Agar plates for colony counting

Procedure:

-

Preparation: Add the standardized bacterial inoculum (final concentration ~10⁶ CFU/mL) to flasks containing pre-warmed broth with the desired concentrations of gatifloxacin. Include a growth control flask without any antibiotic.[19]

-

Sampling: At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each flask.[18]

-

Viable Counts: Perform serial dilutions of each aliquot in sterile saline. Plate the dilutions onto agar plates and incubate for 18-24 hours.

-

Data Analysis: Count the colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point. Plot log₁₀ CFU/mL versus time. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count.[18]

Detection of Resistance Mutations (gyrA and parC)

Polymerase Chain Reaction (PCR) followed by DNA sequencing is the gold standard for identifying mutations in the QRDRs of target genes.[20]

Objective: To identify point mutations in the gyrA and parC genes associated with fluoroquinolone resistance.

Materials:

-

Bacterial DNA extract

-

Primers specific to the QRDRs of gyrA and parC[21]

-

PCR master mix (containing Taq polymerase, dNTPs, buffer)

-

Thermocycler

-

Agarose gel electrophoresis equipment

-

DNA sequencing service/equipment

Procedure:

-

DNA Extraction: Isolate genomic DNA from the bacterial culture.

-

PCR Amplification: Set up a PCR reaction using the extracted DNA as a template and primers flanking the QRDR of the target gene (gyrA or parC). The PCR program will consist of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing (temperature is primer-dependent), and extension, and a final extension step.[21]

-

Verification: Run the PCR product on an agarose gel to confirm that a DNA fragment of the expected size has been amplified.[22]

-

DNA Sequencing: Purify the PCR product and send it for Sanger sequencing.

-

Sequence Analysis: Compare the obtained DNA sequence with the wild-type sequence from a susceptible reference strain (e.g., via BLAST). Any nucleotide differences that result in an amino acid change within the QRDR are identified as resistance-conferring mutations.[23]

Clinical Considerations

Efficacy

Clinical trials have demonstrated the efficacy of gatifloxacin in treating a variety of infections, including respiratory tract, urinary tract, and skin and soft tissue infections.[1] In ophthalmology, gatifloxacin 0.3% and 0.5% solutions have been shown to be safe and effective for the treatment of bacterial conjunctivitis.[8]

Safety and Adverse Events

The systemic use of gatifloxacin has been associated with a significant risk of dysglycemia (both hypoglycemia and hyperglycemia), which led to its withdrawal from the market in the United States and other regions for non-ophthalmic uses.[5] Other potential adverse effects, common to the fluoroquinolone class, include QTc interval prolongation.[2] However, in a study involving 867 children treated for acute otitis media, gatifloxacin was found to be safe, with no evidence of arthrotoxicity, hepatotoxicity, or alteration of glucose homeostasis.[20]

Conclusion

This compound is a potent, broad-spectrum bactericidal agent with a well-defined dual-targeting mechanism of action. Its excellent in vitro activity against a wide array of Gram-positive and Gram-negative pathogens, including some anaerobic organisms, underscores its therapeutic potential. However, the emergence of resistance through target-site mutations and efflux mechanisms necessitates judicious use and continued surveillance. While safety concerns regarding dysglycemia have restricted its systemic applications, gatifloxacin remains a valuable option in topical formulations for treating localized infections such as bacterial conjunctivitis. Further research into its derivatives or combination therapies may help to mitigate resistance and harness its full antibacterial power.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro activity of gatifloxacin, a new fluoroquinolone, against 204 anaerobes compared to seven other compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | this compound confers broad-spectrum antibacterial activity against phytopathogenic bacteria [frontiersin.org]

- 5. Activities of Gatifloxacin Compared to Those of Seven Other Agents against Anaerobic Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new time-kill method of assessing the relative efficacy of antimicrobial agents alone and in combination developed using a representative beta-lactam, aminoglycoside and fluoroquinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antibacterial activity of the fourth-generation fluoroquinolones gatifloxacin and moxifloxacin against ocular pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Susceptibility of bacterial isolates to gatifloxacin and ciprofloxacin from clinical trials 1997-1998 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. m.youtube.com [m.youtube.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. protocols.io [protocols.io]

- 16. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 17. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. emerypharma.com [emerypharma.com]

- 19. researchgate.net [researchgate.net]

- 20. Rapid Detection of Genomic Mutations in gyrA and parC Genes of Escherichia coli by Multiplex Allele Specific Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Detection of gyrA and parC Mutations and Prevalence of Plasmid-Mediated Quinolone Resistance Genes in Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular Detection of gyrA Mutation in Clinical Strains of Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 23. jmb.tums.ac.ir [jmb.tums.ac.ir]

Methodological & Application

Application Note: Quantification of Gatifloxacin Hydrochloride in Human Plasma Using a Validated HPLC-UV Method

[AN001]

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of gatifloxacin hydrochloride in human plasma. The method utilizes a C18 column with UV detection, offering high sensitivity, specificity, and reliability for pharmacokinetic and therapeutic drug monitoring studies. The protocol includes a straightforward protein precipitation step for sample preparation and employs ciprofloxacin as an internal standard to ensure accuracy. The method has been validated according to regulatory guidelines, demonstrating excellent linearity, precision, accuracy, and stability.

Introduction

Gatifloxacin is a fourth-generation fluoroquinolone antibiotic effective against a broad spectrum of Gram-positive and Gram-negative bacteria. Accurate measurement of its concentration in plasma is crucial for pharmacokinetic studies, dose optimization, and ensuring therapeutic efficacy while minimizing potential toxicity. This document provides a detailed protocol for a validated HPLC-UV method suitable for the routine analysis of gatifloxacin in a clinical or research laboratory setting.

Experimental

Materials and Reagents

-

This compound reference standard

-

Ciprofloxacin (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Disodium hydrogen phosphate (Analytical grade)

-

Orthophosphoric acid (Analytical grade)

-

Milli-Q water or equivalent

-

Human plasma (drug-free)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is used. The chromatographic conditions are summarized in the table below.

| Parameter | Condition |

| HPLC Column | X Terra MS C18 (3 mm x 50 mm, 5 µm) or equivalent |

| Mobile Phase | 0.025 M Disodium hydrogen phosphate (pH 3.0 adjusted with orthophosphoric acid) and Acetonitrile (80:20 v/v)[1][2] |

| Flow Rate | 1.0 mL/min[1][2] |

| Injection Volume | 20 µL |

| Detection Wavelength | 293 nm[1][2][3][4] |

| Column Temperature | Ambient (25 ± 2 °C)[4] |

| Internal Standard | Ciprofloxacin[1][2] |

| Run Time | Approximately 10 minutes |

Protocols

Preparation of Standard Solutions

-

Gatifloxacin Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of mobile phase.

-

Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of ciprofloxacin and dissolve it in 100 mL of mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the gatifloxacin stock solution with drug-free human plasma to achieve concentrations ranging from 0.1 to 6.0 µg/mL.[1][2] Spike each working standard with the internal standard to a final concentration of 1 µg/mL.

Sample Preparation

-

Plasma Sample Collection: Collect blood samples in heparinized tubes and centrifuge to separate the plasma.

-

Protein Precipitation: To 200 µL of plasma sample (or standard/QC sample), add 400 µL of acetonitrile.

-

Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to an HPLC vial.

-

Injection: Inject 20 µL of the supernatant into the HPLC system.

A simplified workflow for sample preparation is illustrated below.

Figure 1: Workflow for plasma sample preparation.

Method Validation

The developed method was validated according to ICH Q2 (R1) guidelines. The validation parameters are summarized below.

Linearity

The method demonstrated excellent linearity over the concentration range of 0.10-6.0 µg/mL for gatifloxacin in human plasma.[1][2] The correlation coefficient (r²) was consistently greater than 0.999.

| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |

| Gatifloxacin | 0.10 - 6.0 | > 0.999 |

Precision and Accuracy

The intra-day and inter-day precision and accuracy were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The results are presented below.

| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | 0.35 | ≤ 2.77[1][2] | ≤ 4.59[1][2] | 98.5 - 101.2 |

| Medium | 3.50 | ≤ 2.50 | ≤ 4.20 | 99.1 - 100.8 |

| High | 5.50 | ≤ 2.15 | ≤ 3.85 | 98.9 - 101.5 |

Recovery

The extraction recovery of gatifloxacin and the internal standard was determined by comparing the peak areas of extracted samples with those of unextracted standards. The recovery was found to be consistent and reproducible.

| Analyte | Recovery (%) |

| Gatifloxacin | ≥ 85%[1][2] |

| Ciprofloxacin (IS) | ≥ 85%[1][2] |

Stability

Gatifloxacin was found to be stable in plasma for at least 5 hours at room temperature, for 7 weeks at -20°C, and after three freeze-thaw cycles.[1][2]

Logical Relationship for Method Development

The development of this HPLC method followed a logical progression to ensure a robust and reliable analytical procedure.

Figure 2: Logical workflow for HPLC method development and validation.

Conclusion

The described HPLC-UV method provides a simple, rapid, and reliable approach for the quantification of this compound in human plasma. The method is suitable for high-throughput analysis in clinical and research settings, supporting pharmacokinetic studies and therapeutic drug monitoring of gatifloxacin. The validation data confirms that the method is accurate, precise, and robust.

References

- 1. Development and validation of an HPLC method for the determination of gatifloxacin stability in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scholars.direct [scholars.direct]

- 4. Development and validation of stability-indicating high performance liquid chromatography method to analyze gatifloxacin in bulk drug and pharmaceutical preparations - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Spectrophotometric Determination of Gatifloxacin Hydrochloride in Pharmaceutical Dosage Forms

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gatifloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic used in the treatment of various bacterial infections.[1] Accurate and reliable analytical methods are crucial for the quality control of gatifloxacin in its pharmaceutical dosage forms. Spectrophotometry, due to its simplicity, cost-effectiveness, and rapidity, is a widely employed technique for this purpose.[2] This document provides detailed application notes and protocols for the spectrophotometric determination of this compound in pharmaceutical formulations, covering both direct UV and colorimetric methods.

Method 1: Direct UV Spectrophotometry

This method involves the direct measurement of the ultraviolet absorbance of this compound. It is a simple and rapid method suitable for routine analysis.

Experimental Protocol

1. Materials and Reagents:

-

This compound reference standard

-

Methanol, analytical grade[3]

-

0.1 M Sodium Hydroxide (NaOH)[3]

-

Distilled water

-

Pharmaceutical tablets of this compound

2. Instrumentation:

3. Preparation of Standard Stock Solution:

-

Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 ml volumetric flask.[4]

-

Dissolve and dilute to the mark with a solvent mixture of methanol and 0.1 M NaOH (8:2 v/v) to obtain a stock solution of 100 µg/ml.[3]

4. Preparation of Sample Solution:

-

Weigh and powder twenty tablets to determine the average weight.

-

Take a quantity of tablet powder equivalent to 10 mg of gatifloxacin and transfer it to a 100 ml volumetric flask.[4]

-

Add about 70 ml of the solvent mixture, sonicate for 15 minutes to ensure complete dissolution of the drug, and then dilute to the mark with the same solvent.[2]

-

Filter the solution through a Whatman filter paper No. 41.[5]

-

This will yield a sample stock solution of 100 µg/ml.

5. Calibration Curve:

-

From the standard stock solution, prepare a series of dilutions ranging from 2 to 14 µg/ml by transferring appropriate aliquots into 10 ml volumetric flasks and diluting with the solvent mixture.[3][6][7]

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax), which is approximately 287-289 nm, against the solvent mixture as a blank.[3][6][7]

-

Plot a graph of absorbance versus concentration to construct the calibration curve.

6. Assay of Pharmaceutical Formulation:

-

From the filtered sample stock solution, prepare a suitable dilution to obtain a concentration within the linearity range (e.g., 10 µg/ml).

-

Measure the absorbance of the sample solution at the λmax against the solvent blank.

-

Determine the concentration of gatifloxacin in the sample solution from the calibration curve.

-

Calculate the amount of gatifloxacin per tablet.

Quantitative Data Summary

| Parameter | UV Spectrophotometry | Reference |

| λmax | 287 - 289 nm | [3][6][7] |

| Linearity Range | 2 - 14 µg/ml | [3][6][7] |

| Correlation Coefficient (r²) | > 0.999 | [2] |

| % Recovery | 99.45 - 100.3% | [3] |

| % RSD (Precision) | < 2% | [3] |

Method 2: Visible Spectrophotometry by Ion-Pair Complex Formation

This method is based on the formation of a colored ion-pair complex between gatifloxacin and an acidic dye, which can be measured in the visible region. This method offers enhanced sensitivity.[1][8]

Experimental Protocol

1. Materials and Reagents:

-

This compound reference standard

-

Bromocresol Green (BCG) reagent (0.1% w/v in 96% ethanol)[1]

-

Phosphate buffer (pH 3.0)[1]

-

Chloroform, analytical grade[1]

-

Distilled water

-

Pharmaceutical tablets of this compound

2. Instrumentation:

-

UV-Visible Spectrophotometer with 1 cm matched quartz cells.[1]

-

pH meter

3. Preparation of Standard Stock Solution:

-

Prepare a standard stock solution of this compound (100 µg/ml) in bidistilled water.[1]

4. Preparation of Sample Solution:

-

Prepare the sample stock solution (100 µg/ml) as described in Method 1, using distilled water as the solvent.

5. Procedure for Complex Formation and Measurement:

-

Into a series of 10 ml volumetric flasks, pipette aliquots of the standard solution to obtain concentrations in the range of 2.0–20 µg/mL.[1][8]

-

To each flask, add 1 ml of pH 3.0 phthalate buffer and 1 ml of BCG reagent.[1]

-

The formed yellow ion-pair complex is extracted with chloroform.[1][8]

-

Measure the absorbance of the chloroform layer at 415 nm against a reagent blank prepared in the same manner without the drug.[1][8]

-

Construct a calibration curve by plotting absorbance versus concentration.

6. Assay of Pharmaceutical Formulation:

-

Treat a suitable aliquot of the sample solution in the same manner as the standard and measure its absorbance.

-

Determine the concentration of gatifloxacin from the calibration curve.

-

Calculate the amount of gatifloxacin per tablet.

Quantitative Data Summary

| Parameter | Ion-Pair Complexation (BCG) | Reference |

| λmax | 415 nm | [1][8] |

| Linearity Range | 2.0 - 20 µg/ml | [1][8] |

| Limit of Detection (LOD) | 0.14 µg/ml | [1] |

| Limit of Quantification (LOQ) | 0.42 µg/ml | [1] |

| Molar Absorptivity | 1.83 x 10⁴ L mol⁻¹ cm⁻¹ | [1] |

| Sandell's Sensitivity | 0.022 µg cm⁻² | [1] |

Method 3: Colorimetric Method using Ferric Nitrate

This method involves the reaction of gatifloxacin with ferric nitrate in an acidic medium to form an orange-colored chromogen.[2]

Experimental Protocol

1. Materials and Reagents:

-

This compound reference standard

-

Ferric nitrate reagent (5% w/v in 5% nitric acid)[2]

-

Distilled water

-

Pharmaceutical tablets of this compound

2. Instrumentation:

-

UV-Visible Spectrophotometer with 1 cm matched cuvettes.[2]

3. Preparation of Standard Stock Solution:

-

Prepare a standard stock solution of this compound (1000 µg/ml) in distilled water.[2]

4. Preparation of Sample Solution:

-

Prepare the sample stock solution (equivalent to 1000 µg/ml of gatifloxacin) as described in Method 1, using distilled water as the solvent.

5. Procedure for Color Development and Measurement:

-

Transfer aliquots of the standard solution (0.2 to 2.0 ml) to a series of 10 ml test tubes to get concentrations from 20-200 µg/ml.[2]

-

Add 0.5 ml of ferric nitrate reagent to each test tube.[2]

-

Allow the solution to stand for 2 minutes for the reaction to complete.[2]

-

Adjust the volume in each test tube to 10 ml with distilled water.[2]

-

Measure the absorbance of the solutions at 470 nm against a reagent blank.[2]

-

Construct a calibration curve.

6. Assay of Pharmaceutical Formulation:

-

Treat a suitable aliquot of the sample solution in the same manner as the standard and measure its absorbance.

-

Determine the concentration of gatifloxacin from the calibration curve.

-

Calculate the amount of gatifloxacin per tablet.

Quantitative Data Summary

| Parameter | Ferric Nitrate Method | Reference |

| λmax | 470 nm | [2] |

| Linearity Range | 20 - 200 µg/ml | [2] |

| Correlation Coefficient (r) | 0.9995 | [2] |

| Molar Absorptivity | 1.991 x 10³ l/mol.cm | [2] |

| Sandell's Sensitivity | 0.1878 µg/cm²/0.001 absorbance unit | [2] |

| % Recovery | 99 - 99.5% | [2] |

| Relative Standard Deviation | 0.0016 | [2] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the spectrophotometric determination of this compound in pharmaceutical tablets.

Caption: Workflow for Spectrophotometric Analysis of Gatifloxacin.

References

- 1. fsc.stafpu.bu.edu.eg [fsc.stafpu.bu.edu.eg]

- 2. ijpsonline.com [ijpsonline.com]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. chemistryjournal.in [chemistryjournal.in]

- 5. asianpubs.org [asianpubs.org]

- 6. Development and validation of an UV spectrophotometric method for determination of gatifloxacin in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development and validation of an UV spectrophotometric method for determination of gatifloxacin in tablets. | Semantic Scholar [semanticscholar.org]

- 8. Spectrophotometric determination of gatifloxacin in pure form and in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Gatifloxacin Hydrochloride in the Treatment of Bacterial Keratitis Animal Models

Introduction

Gatifloxacin, a fourth-generation fluoroquinolone, demonstrates a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria by inhibiting DNA gyrase and topoisomerase IV.[1] This dual mechanism of action is thought to reduce the potential for microbial resistance.[1] In ophthalmology, Gatifloxacin 0.3% ophthalmic solution is widely utilized for the treatment of bacterial conjunctivitis and has been extensively studied for the off-label treatment of bacterial keratitis.[2][3] Animal models, particularly in rabbits, have been instrumental in evaluating the efficacy, safety, and pharmacokinetic profile of Gatifloxacin hydrochloride for this indication. These studies provide crucial preclinical data for its clinical application.

Mechanism of Action

Gatifloxacin exerts its antibacterial effect by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. DNA gyrase is crucial for the replication, transcription, and repair of bacterial DNA. Topoisomerase IV is involved in the partitioning of chromosomal DNA during cell division. By inhibiting these enzymes, Gatifloxacin disrupts essential cellular processes, leading to bacterial cell death. The fourth-generation fluoroquinolones, including Gatifloxacin, are noted for their enhanced activity against Gram-positive organisms while maintaining potent activity against Gram-negative pathogens.[4]

Application in Animal Models of Bacterial Keratitis

Rabbit models are frequently employed to simulate human bacterial keratitis due to the anatomical and physiological similarities of their eyes. These models allow for the controlled study of infection progression and the efficacy of therapeutic interventions.

-

Efficacy against Pseudomonas aeruginosa : Studies have demonstrated that 0.3% Gatifloxacin ophthalmic solution is at least as effective as ciprofloxacin 0.3% in treating Pseudomonas aeruginosa keratitis in rabbits, even with less frequent dosing regimens.[5][6] In some cases, trends favored Gatifloxacin in terms of smaller fluorescein retention area scores.[5][6] Notably, Gatifloxacin did not form corneal precipitates, a known side effect of some other fluoroquinolones.[5][6]

-

Efficacy against Staphylococcus aureus : In a rabbit model of methicillin-resistant Staphylococcus aureus (MRSA) keratitis, topical administration of 0.3% and 0.5% Gatifloxacin ophthalmic solutions significantly controlled the infection compared to saline and 0.3% ofloxacin.[7] Treatment with Gatifloxacin 0.3% or 0.5% resulted in a significant decrease in mean infection scores and a reduction in viable MRSA in the cornea to less than 1% of that found after ofloxacin treatment.[7]

-

Prophylactic Use : The prophylactic potential of Gatifloxacin has been investigated in a rabbit laser in situ keratomileusis (LASIK) model. The use of both preoperative and postoperative Gatifloxacin 0.3% was found to be most effective in preventing Staphylococcus epidermidis infection.[8] Postoperative therapy alone increased the number of organisms required to cause infection by at least 100-fold compared to no antibiotic intervention.[8]

-

Pharmacokinetics : Pharmacokinetic studies in rabbits have shown that Gatifloxacin penetrates ocular tissues effectively.[9][10][11] Continuous lavage with 0.3% Gatifloxacin solution achieved significantly higher concentrations in the cornea compared to hourly topical instillation.[9] Furthermore, a gel formulation of Gatifloxacin 0.3% was found to attain significantly higher concentrations in ocular tissues compared to the ophthalmic solution.[10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the application of this compound in treating bacterial keratitis in animal models.

Table 1: Efficacy of Gatifloxacin against Pseudomonas aeruginosa Keratitis in Rabbits

| Treatment Group | Dosing Regimen | Outcome Measure | Result | Reference |

| Gatifloxacin 0.3% | Varied (16-48 doses/day initially, then 3-4 doses/day) | Corneal Healing | No significant difference compared to ciprofloxacin; trend towards smaller fluorescein retention scores. | [5][6] |

| Ciprofloxacin 0.3% | Labeled dosing for corneal ulcers | Corneal Healing | All eyes exhibited corneal healing by day 15. | [6] |

| Gatifloxacin 0.3% | 1 drop every 15 min for 5 doses, then every 30 min for 14 doses | Bacterial Colony Counts (CFU/cornea) | Equivalent reduction in colony counts compared to ciprofloxacin and fortified tobramycin. | [12] |

| Ciprofloxacin 0.3% | 1 drop every 15 min for 5 doses, then every 30 min for 14 doses | Bacterial Colony Counts (CFU/cornea) | Significant reduction compared to saline control. | [12] |

| Fortified Tobramycin (14 mg/mL) | 1 drop every 15 min for 5 doses, then every 30 min for 14 doses | Bacterial Colony Counts (CFU/cornea) | Significant reduction compared to saline control. | [12] |

| Saline Control | 1 drop every 15 min for 5 doses, then every 30 min for 14 doses | Bacterial Colony Counts (CFU/cornea) | No significant reduction. | [12] |

Table 2: Efficacy of Gatifloxacin against Methicillin-Resistant Staphylococcus aureus (MRSA) Keratitis in Rabbits

| Treatment Group | Outcome Measure | Result | Reference |

| Gatifloxacin 0.3% | Mean Infection Score (AUC) | 50.3% reduction vs. saline | [7] |

| Gatifloxacin 0.5% | Mean Infection Score (AUC) | 54.2% reduction vs. saline | [7] |

| Ofloxacin 0.3% | Mean Infection Score (AUC) | Significantly higher than Gatifloxacin 0.3% and 0.5% | [7] |

| Gatifloxacin 0.3% | Viable MRSA in Cornea | <1% of that found after ofloxacin treatment | [7] |

| Gatifloxacin 0.5% | Viable MRSA in Cornea | <1% of that found after ofloxacin treatment | [7] |

Table 3: Prophylactic Efficacy of Gatifloxacin against Staphylococcus epidermidis in a Rabbit LASIK Model

| Treatment Group | Infectious Dose 50 (ID50) | Reference |

| No Antibiotic Therapy | 102 organisms | [8] |

| Postoperative Gatifloxacin 0.3% | 104 organisms | [8] |

| Postoperative Gatifloxacin 0.3% (repeat experiment) | 105 organisms | [8] |

| Preoperative and Postoperative Gatifloxacin 0.3% | 107 organisms | [8] |

Table 4: Ocular Pharmacokinetics of Gatifloxacin 0.3% in Rabbits

| Administration Method | Ocular Tissue | Key Finding | Reference |

| Continuous Lavage | Cornea | ~23 times higher concentration at 4 hours compared to hourly topical instillation for 12-24 hours. | [9] |

| Hourly Topical Instillation | Cornea | Cmax/MIC90 = 5, AUC0-t/MIC90 = 73 h | [9] |

| Topical Gel (GTX-Gel) | Ocular Tissues | Higher Cmax compared to solution (GTX-Sol) with the same dosing frequency. | [10] |

| Topical Solution (GTX-Sol) | Ocular Tissues | Lower Cmax compared to gel formulation. | [10] |

Experimental Protocols

1. Rabbit Model of Pseudomonas aeruginosa Keratitis

-

Induction of Corneal Ulcer :

-

Anesthetize the rabbit.

-

Topically apply heptanol to the right eye to induce a 6.5 mm corneal ulcer.[5]

-

-

Bacterial Inoculation :

-

Immediately following ulcer induction, inoculate the corneal defect with a 100 µL suspension containing 106 Colony Forming Units (CFU) of Pseudomonas aeruginosa.[5]

-

-

Treatment Regimen :

-

Begin treatment 24 hours post-inoculation and continue for 22 days.[5]

-

Administer Gatifloxacin 0.3% ophthalmic solution at varying frequencies (e.g., initial frequencies of 16-48 doses/day for 2-7 days, followed by maintenance dosing of 3-4 doses/day).[5][6]

-

For comparative studies, administer Ciprofloxacin 0.3% according to the labeled dosing for corneal ulcers.[6]

-

-

Efficacy Evaluation :

-

Assess infection severity daily using a grading scale (e.g., 1-5).[5]

-

Perform ophthalmologic examinations, including fluorescein staining to measure the area of epithelial defect, at baseline and weekly.[5]

-

At the end of the study, euthanize the animals and determine bacterial colony counts from the corneas.[6][12]

-

2. Rabbit Model of Methicillin-Resistant Staphylococcus aureus (MRSA) Keratitis

-

Animal Model : New Zealand White rabbits.[7]

-

Bacterial Inoculation :

-

Anesthetize the rabbit.

-

Inject approximately 9300 CFU of MRSA into the corneal stroma.[7]

-

-

Treatment Regimen :

-

Randomly assign rabbits to treatment groups: saline, ofloxacin 0.3%, or Gatifloxacin at various concentrations (0.02%, 0.1%, 0.3%, 0.5%).[7]

-

Administer topical treatment.

-

-

Efficacy Evaluation :

3. Rabbit LASIK Model for Prophylaxis of Staphylococcus epidermidis Keratitis

-

Animal Model : New Zealand White rabbits.[8]

-

Surgical Procedure :

-

Bacterial Inoculation :

-

Inoculate the corneal pocket with varying concentrations of S. epidermidis.[8]

-

-

Treatment Regimen :

-

Efficacy Evaluation :

Visualizations

Caption: Mechanism of action of Gatifloxacin in bacterial cells.

Caption: Experimental workflow for a bacterial keratitis animal model study.

References

- 1. Gatifloxacin Ophthalmic Solution for Treatment of Bacterial Conjunctivitis: Safety, Efficacy and Patient Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. Efficacy of Gatifloxacin in Acute Bacterial Corneal ulcer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Treatments for Bacterial Keratitis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Comparison of ophthalmic gatifloxacin 0.3% and ciprofloxacin 0.3% in healing of corneal ulcers associated with Pseudomonas aeruginosa-induced ulcerative keratitis in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Treatment of rabbit corneal infections with ophthalmic gatifloxacin: a concentration dependence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prophylactic gatifloxacin therapy in prevention of bacterial keratitis in a rabbit laser in situ keratomileusis model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative Study of Ocular Pharmacokinetics of Gatifloxacin Between Continuous Lavage and Hourly Topical Instillation in Rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]